molecular formula C11H17Cl2N3O B13220307 N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B13220307
M. Wt: 278.18 g/mol
InChI Key: RFRZLIRVAINTJF-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O. It is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of 5-methylpyridin-2-amine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways and processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
  • N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
  • N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide sulfate

Uniqueness

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain research applications where these properties are crucial .

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9;;/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15);2*1H

InChI Key

RFRZLIRVAINTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN2.Cl.Cl

Origin of Product

United States

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